3-(3,3-Difluoropiperidine-1-carbonyl)-5-fluorosulfonyloxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-Difluoropiperidine-1-carbonyl)-5-fluorosulfonyloxypyridine, commonly known as DFH-419, is a novel chemical compound that has gained significant attention from researchers due to its unique properties. DFH-419 is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism.
Wissenschaftliche Forschungsanwendungen
DFH-419 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. As a 3-(3,3-Difluoropiperidine-1-carbonyl)-5-fluorosulfonyloxypyridine inhibitor, DFH-419 has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Moreover, DFH-419 has been found to reduce body weight and improve lipid metabolism in obese mice. These findings suggest that DFH-419 may have significant therapeutic potential for the treatment of metabolic disorders.
Wirkmechanismus
DFH-419 exerts its pharmacological effects by inhibiting the activity of 3-(3,3-Difluoropiperidine-1-carbonyl)-5-fluorosulfonyloxypyridine, an enzyme that negatively regulates insulin signaling. By inhibiting this compound, DFH-419 enhances insulin sensitivity and glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue. Moreover, DFH-419 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
DFH-419 has been found to have several biochemical and physiological effects in animal models of diabetes and obesity. These include improved insulin sensitivity, enhanced glucose uptake, increased energy expenditure, and reduced body weight. Moreover, DFH-419 has been shown to improve lipid metabolism by reducing triglyceride levels and increasing HDL cholesterol levels.
Vorteile Und Einschränkungen Für Laborexperimente
DFH-419 has several advantages as a research tool, including its high potency and selectivity for 3-(3,3-Difluoropiperidine-1-carbonyl)-5-fluorosulfonyloxypyridine inhibition, its ability to improve insulin sensitivity and glucose metabolism, and its potential therapeutic applications for metabolic disorders. However, there are also some limitations to using DFH-419 in lab experiments, such as its relatively low solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on DFH-419. One area of interest is the development of more potent and selective 3-(3,3-Difluoropiperidine-1-carbonyl)-5-fluorosulfonyloxypyridine inhibitors based on the structure of DFH-419. Another area of research is the investigation of the long-term effects of DFH-419 on glucose metabolism and insulin sensitivity in animal models of diabetes and obesity. Moreover, there is a need for further studies to determine the safety and efficacy of DFH-419 in human clinical trials. Finally, the potential therapeutic applications of DFH-419 for other metabolic disorders, such as non-alcoholic fatty liver disease, should also be explored.
Synthesemethoden
The synthesis of DFH-419 involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the reaction of 3,3-difluoropiperidine-1-carbonyl chloride with 5-fluorosulfonyloxypyridine in the presence of a base catalyst to form the intermediate product. This intermediate is then treated with a reducing agent to yield DFH-419. The overall yield of the synthesis process is approximately 30%, and the purity of the final product is greater than 98%.
Eigenschaften
IUPAC Name |
3-(3,3-difluoropiperidine-1-carbonyl)-5-fluorosulfonyloxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O4S/c12-11(13)2-1-3-16(7-11)10(17)8-4-9(6-15-5-8)20-21(14,18)19/h4-6H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJDPODVWAGQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.